molecular formula C9H12ClN B13382354 2,3-dihydro-1H-inden-1-amine; hydron; chloride

2,3-dihydro-1H-inden-1-amine; hydron; chloride

Cat. No.: B13382354
M. Wt: 169.65 g/mol
InChI Key: RHAAGWRBIVCBSY-UHFFFAOYSA-N
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Description

1-Aminoindane Hydrochloride, also known as 1-Aminoindan Hydrochloride, is a chemical compound belonging to the class of aminoindanes. It is a positional isomer of 2-Aminoindane and is known for its pharmacological activity, particularly as a neuroprotective agent. This compound has been studied for its potential to modulate catecholamine levels in the brain and has applications in various fields, including medicine and neuroscience .

Preparation Methods

1-Aminoindane Hydrochloride can be synthesized through several methods. One common synthetic route involves the reduction of 1-Indanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to produce 1-Indanol, which is then converted to 1-Aminoindane through amination reactions. The final step involves the formation of the hydrochloride salt by reacting 1-Aminoindane with hydrochloric acid .

Industrial production methods often involve dynamic kinetic resolution techniques to obtain optically pure (S)-1-Aminoindane. This process uses Candida rugose lipase as a biological resolution catalyst and a racemization catalyst such as KT-02. The reaction is carried out in a high-pressure kettle with hydrogen, resulting in the complete conversion of 1-Aminoindane to its acetyl compound, which is then hydrolyzed to obtain (S)-1-Aminoindane .

Chemical Reactions Analysis

1-Aminoindane Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbon, indane.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indane ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include 1-Indanone, 1-Indanol, and various substituted indanes .

Scientific Research Applications

1-Aminoindane Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Aminoindane Hydrochloride primarily involves its interaction with serotonin and catecholamine pathways. It acts as a neuroprotective agent by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This modulation helps in protecting neurons from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases .

Comparison with Similar Compounds

1-Aminoindane Hydrochloride can be compared with other similar compounds such as:

1-Aminoindane Hydrochloride is unique due to its specific neuroprotective properties and its role as a metabolite of rasagiline, making it particularly valuable in the treatment of Parkinson’s disease and other neurological disorders.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2,3-dihydro-1H-inden-1-amine;hydron;chloride

InChI

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H

InChI Key

RHAAGWRBIVCBSY-UHFFFAOYSA-N

Canonical SMILES

[H+].C1CC2=CC=CC=C2C1N.[Cl-]

Origin of Product

United States

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